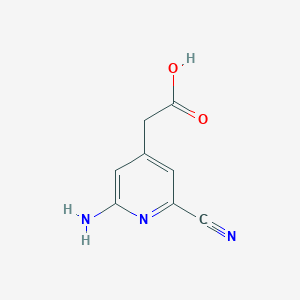

(2-Amino-6-cyanopyridin-4-YL)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-(2-amino-6-cyanopyridin-4-yl)acetic acid |

InChI |

InChI=1S/C8H7N3O2/c9-4-6-1-5(3-8(12)13)2-7(10)11-6/h1-2H,3H2,(H2,10,11)(H,12,13) |

InChI Key |

LACHEIZOQSSADU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C#N)N)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Historical Development of Pyridine (B92270) Ring System Synthesis Relevant to the (2-Amino-6-cyanopyridin-4-YL)acetic acid Scaffold

The synthesis of the pyridine ring, the core of the (2-Amino-6-cyanopyridin-4-YL)acetic acid scaffold, has been a subject of extensive research for over a century. One of the earliest and most significant contributions was the Hantzsch pyridine synthesis, first described in 1881 by Arthur Rudolf Hantzsch. wikipedia.orgfiveable.me This reaction typically involves a multi-component condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgfiveable.me The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org This method laid the groundwork for constructing substituted pyridines, although it primarily yields symmetrical products. baranlab.org

Another foundational method is the Chichibabin pyridine synthesis, developed in 1924 by Aleksei Chichibabin. wikipedia.org This approach involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While versatile and utilizing inexpensive starting materials, the Chichibabin synthesis often suffers from low yields. wikipedia.org Over the years, numerous modifications and new methodologies have been developed to overcome the limitations of these classical methods, leading to more efficient and regioselective syntheses of functionalized pyridines. These include cycloaddition reactions and various condensation strategies that provide access to a wide array of substituted pyridine derivatives. baranlab.orgresearchgate.net

Multicomponent Reaction (MCR) Strategies for the Synthesis of 2-Amino-3-cyanopyridine (B104079) Derivatives

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like 2-amino-3-cyanopyridine derivatives from simple and readily available starting materials in a single step. mdpi.comscielo.brbohrium.comsemanticscholar.org These reactions are characterized by high atom economy and procedural simplicity, making them an attractive alternative to traditional multi-step syntheses. wikipedia.orgsemanticscholar.org

Condensation Reactions Involving Malononitrile (B47326) and Key Precursors

A prevalent and highly effective MCR strategy for synthesizing the 2-amino-3-cyanopyridine core involves the one-pot condensation of an aldehyde, a ketone, malononitrile, and a nitrogen source, typically ammonium acetate. mdpi.comscielo.brbohrium.comsemanticscholar.orgresearchgate.netscispace.com Malononitrile is a crucial precursor, providing both the cyano group at the 3-position and the amino group at the 2-position of the resulting pyridine ring.

The reaction mechanism is believed to proceed through initial condensation reactions to form key intermediates. For instance, the aldehyde reacts with malononitrile to form an arylidenemalononitrile, while the ketone reacts with ammonium acetate to generate an enamine. semanticscholar.org A subsequent Michael addition of the enamine to the arylidenemalononitrile, followed by cyclization and aromatization, affords the final 2-amino-3-cyanopyridine derivative. mdpi.com This versatile reaction can be carried out under various conditions, including solvent-free and microwave-assisted protocols, often leading to high yields of the desired products. mdpi.comsemanticscholar.org

The following table summarizes representative examples of this multicomponent reaction:

| Aldehyde | Ketone | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde | Acetophenone | Na2CaP2O7, 80 °C, solvent-free | 92 | mdpi.com |

| 4-Chlorobenzaldehyde | Acetophenone | Cu/C, Chloroform, reflux | 91 | scielo.br |

| 4-Methoxybenzaldehyde | Acetophenone | TBBDA, 100 °C | 95 | researchgate.net |

| Benzaldehyde | Cyclohexanone | Fructose, reflux | 94 | tandfonline.com |

| 4-Nitrobenzaldehyde | 4-Methylacetophenone | Microwave, solvent-free | 85 | semanticscholar.org |

Utilization of Chalcones and Aromatic Aldehydes in Pyridine Ring Construction

An alternative and widely used approach for the construction of the 2-amino-3-cyanopyridine ring system involves the use of chalcones or aromatic aldehydes as key building blocks. ekb.egnih.govijpsr.com Chalcones, which are α,β-unsaturated ketones, can be synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde and an acetophenone. mdpi.com

In the context of 2-amino-3-cyanopyridine synthesis, pre-formed chalcones can react with malononitrile in the presence of a nitrogen source like ammonium acetate. ekb.egresearchgate.net This reaction proceeds through a Michael addition of the malononitrile anion to the β-carbon of the chalcone (B49325), followed by cyclization and subsequent oxidation/aromatization to yield the desired substituted pyridine. ekb.eg

Alternatively, the synthesis can be performed as a one-pot reaction starting from an aromatic aldehyde, an acetophenone, malononitrile, and ammonium acetate, where the chalcone is formed in situ. semanticscholar.orgresearchgate.netscispace.com This multicomponent approach is often preferred due to its operational simplicity and efficiency. semanticscholar.org Aromatic aldehydes are a critical component in this synthesis, as they determine the substituent at the 4-position of the resulting pyridine ring. A wide variety of aromatic aldehydes, bearing both electron-donating and electron-withdrawing groups, have been successfully employed in these reactions. mdpi.comscielo.br

Catalytic Systems and Reaction Conditions in the Synthesis of (2-Amino-6-cyanopyridin-4-YL)acetic acid Analogues

The efficiency and selectivity of the synthesis of 2-amino-3-cyanopyridine derivatives are significantly influenced by the choice of catalytic system and reaction conditions. A diverse range of catalysts, including acids, bases, and transition metals, have been employed to promote these transformations.

Role of Acid and Base Catalysis

Both acid and base catalysis play a crucial role in facilitating the key condensation and cyclization steps in the synthesis of 2-amino-3-cyanopyridine derivatives.

Base catalysts , such as piperidine, triethylamine, or even basic ionic liquids, are commonly used to promote the initial Knoevenagel condensation between the active methylene (B1212753) group of malononitrile and the carbonyl group of the aldehyde. They also facilitate the Michael addition and subsequent cyclization steps.

Acid catalysts , including Brønsted acids (like acetic acid) and Lewis acids (such as zinc chloride or ytterbium triflate), are also effective in promoting these reactions. researchgate.net They can activate the carbonyl groups of the aldehyde and ketone, making them more susceptible to nucleophilic attack. mdpi.com For instance, solid acid catalysts have been shown to be highly effective and reusable in these syntheses. researchgate.net The choice between acid and base catalysis often depends on the specific substrates and desired reaction outcomes.

Transition Metal Catalysis (e.g., Cu(OAc)2)

Transition metal catalysts have gained prominence in the synthesis of 2-amino-3-cyanopyridine analogues due to their ability to facilitate reactions under mild conditions with high efficiency. Among these, copper-based catalysts have been extensively studied.

Copper(II) acetate (Cu(OAc)2) has been reported as an effective catalyst for the synthesis of 2-amino-3-cyanopyridine derivatives. researchgate.net It can act as a Lewis acid to activate the carbonyl reactants. Furthermore, copper catalysts, including copper nanoparticles on charcoal (Cu/C), have been successfully employed in the four-component synthesis of these compounds. scielo.brscispace.com The use of heterogeneous copper catalysts is particularly advantageous as they can be easily recovered and reused, contributing to more sustainable and cost-effective synthetic processes. scielo.brscispace.com The catalytic cycle is believed to involve the coordination of the reactants to the copper center, facilitating the key bond-forming steps.

The following table highlights various catalytic systems used in the synthesis of 2-amino-3-cyanopyridine derivatives:

| Catalyst | Reaction Type | Advantages | Reference(s) |

| Na2CaP2O7 | Multicomponent | Heterogeneous, reusable, solvent-free conditions | mdpi.com |

| Copper nanoparticles on charcoal (Cu/C) | Multicomponent | Heterogeneous, recyclable, high yields | scielo.brscispace.com |

| N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) | Multicomponent | Mild and efficient | researchgate.net |

| Fructose | Multicomponent | Green and biodegradable | tandfonline.com |

| Copper(II) acetate (Cu(OAc)2) | Multicomponent | Effective Lewis acid catalyst | researchgate.net |

Sustainable and Green Chemistry Approaches

The synthesis of pyridine derivatives, including (2-Amino-6-cyanopyridin-4-YL)acetic acid, is increasingly benefiting from the principles of green chemistry, which prioritize the use of environmentally benign methods such as solvent-free reactions, microwave-assisted synthesis, and ultrasonic irradiation. These approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous solvents and reagents.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. For the synthesis of functionalized pyridines, multicomponent reactions under solvent-free conditions have proven effective. For instance, Wells-Dawson heteropolyacids have been utilized as catalysts in Hantzsch-like condensations to produce highly functionalized pyridines at 80°C without the need for a solvent. This methodology offers a clean alternative for synthesizing pyridine rings, which could be adapted for precursors of (2-Amino-6-cyanopyridin-4-YL)acetic acid. The key advantages of this approach are the reduction of volatile organic compounds, ease of product isolation, and often, enhanced reaction rates.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridine derivatives. In the context of related structures, microwave-assisted one-pot multicomponent reactions have been used to synthesize 2-amino-3-cyanopyridines with high yields in significantly shorter reaction times compared to conventional heating methods. A study on the synthesis of hydrazide-hydrazones of phenylacetic acid demonstrated that microwave-assisted synthesis is considerably faster and results in higher yields. This suggests that the final steps of synthesizing (2-Amino-6-cyanopyridin-4-YL)acetic acid or its precursors could be significantly optimized using microwave technology.

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. This technique has been successfully employed for the synthesis of multisubstituted pyridines and their fused derivatives. The use of ultrasonic irradiation often leads to shorter reaction times, milder conditions, and improved energy efficiency. For example, the synthesis of 2-pyridone derivatives has been achieved through an ultrasonication-assisted one-pot, three-component reaction.

| Green Chemistry Approach | Key Advantages | Potential Application for (2-Amino-6-cyanopyridin-4-YL)acetic acid |

| Solvent-Free | Reduces use of hazardous solvents, simplifies work-up, can increase reaction rates. | Synthesis of the core pyridine ring from acyclic precursors. |

| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields. | Facilitating multicomponent reactions to form the substituted pyridine or in the final derivatization steps. |

| Ultrasonic Irradiation | Energy efficiency, milder reaction conditions, enhanced reaction rates. | Promotion of condensation and cyclization reactions in the synthetic pathway. |

Functionalization and Derivatization Strategies of the Pyridine Core and Acetic Acid Moiety of (2-Amino-6-cyanopyridin-4-YL)acetic acid

The structure of (2-Amino-6-cyanopyridin-4-YL)acetic acid offers multiple sites for functionalization, including the 2-amino group, the 6-cyano group, the pyridine ring itself, and the carboxylic acid group of the acetic acid moiety.

Functionalization of the Pyridine Core:

Amino Group (C2): The 2-amino group is a versatile handle for further modification.

N-Alkylation: The amino group can undergo N-alkylation, although care must be taken to avoid alkylation at the pyridine ring nitrogen. Metal-free catalytic N-alkylation of 2-aminopyridines with 1,2-diketones using BF₃·OEt₂ has been reported to give good to excellent yields of secondary amines. Another mild method involves the use of a carboxylic acid and sodium borohydride.

N-Acylation: The amino group can be acylated using reagents like acetic anhydride (B1165640) or benzoyl chloride. The mechanism can proceed either by direct acylation of the exocyclic amino group or via an initial acylation of the ring nitrogen followed by rearrangement, depending on the solvent and acylating agent.

Cyano Group (C6): The cyano group can be transformed into other functional groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. This provides a route to di- or tri-carboxylic acid derivatives of the pyridine core. Continuous processes for the hydrolysis of cyanopyridines have been developed for industrial applications.

Other Reactions: The cyano group is essential for certain radical coupling reactions, though alternatives like pyridylphosphonium salts are being explored to broaden the scope of these reactions. It can also participate in cyclization reactions to form fused heterocyclic systems.

Functionalization of the Acetic Acid Moiety (C4):

The acetic acid side chain provides a carboxylic acid group that is amenable to standard transformations.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. For pyridylacetic acids, three-component synthesis methods have been developed that allow for the formation of various esters.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine, often using a coupling agent to facilitate the reaction. Direct amidation of phenylacetic acid derivatives has been achieved using NiCl₂ as a catalyst. Boronic acid-DMAPO cooperative catalysis has also been shown to be effective for the amidation of less reactive carboxylic acids. Microwave-assisted amidation has been used in the synthesis of pyridylacetic acid derivatives.

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |

| 2-Amino Group | N-Alkylation | Carboxylic acid, NaBH₄ | N-Alkyl-2-aminopyridine derivative |

| N-Acylation | Acetic anhydride or benzoyl chloride | N-Acyl-2-aminopyridine derivative | |

| 6-Cyano Group | Hydrolysis | Acid or base | Pyridine-2,6-dicarboxylic acid derivative |

| Acetic Acid Moiety | Esterification | Alcohol, acid catalyst | Ester of (2-Amino-6-cyanopyridin-4-YL)acetic acid |

| Amidation | Amine, coupling agent (e.g., NiCl₂) | Amide of (2-Amino-6-cyanopyridin-4-YL)acetic acid |

Considerations for Stereoselective Synthesis of Chiral Analogues

The development of chiral analogues of (2-Amino-6-cyanopyridin-4-YL)acetic acid, where the stereocenter is located at the α-position of the acetic acid moiety, requires stereoselective synthetic methods.

One common strategy for achieving asymmetric synthesis is the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a chiral α-pyridylacetic acid, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the acetic acid precursor. Subsequent alkylation or other bond-forming reactions at the α-position would proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product. This approach has been successfully used in the synthesis of various chiral carboxylic acids.

Another powerful technique is asymmetric catalysis . This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For instance, the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor, (2-amino-6-cyanopyridin-4-yl)acrylic acid, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) could provide the desired chiral acetic acid derivative with high enantioselectivity. This method is widely used for the synthesis of chiral α-amino acids and other carboxylic acids.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

For (2-Amino-6-cyanopyridin-4-YL)acetic acid, the ¹H NMR spectrum is expected to show distinct signals for the different types of protons present. The two aromatic protons on the pyridine (B92270) ring would appear as singlets due to their isolation from each other. The methylene (B1212753) (-CH₂-) protons of the acetic acid group would also produce a singlet, while the amine (-NH₂) and carboxylic acid (-COOH) protons would each give rise to broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbon atoms of the pyridine ring would appear in the aromatic region, with the cyano (-CN) and carboxylic acid carbons appearing at characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | ~6.5-7.0 (s, 1H) | ~105-115 |

| Pyridine-H5 | ~6.5-7.0 (s, 1H) | ~110-120 |

| -CH₂- | ~3.5-4.0 (s, 2H) | ~40-50 |

| -NH₂ | ~5.0-6.0 (br s, 2H) | - |

| -COOH | ~10.0-12.0 (br s, 1H) | ~170-180 |

| Pyridine-C2 | - | ~155-165 |

| Pyridine-C4 | - | ~145-155 |

| Pyridine-C6 | - | ~140-150 |

| -CN | - | ~115-125 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

To unambiguously assign these signals, 2D NMR experiments would be essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would link the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This would be crucial for connecting the methylene protons to the pyridine ring (at C4) and to the carboxylic acid carbon. It would also help in assigning the quaternary carbons of the pyridine ring by observing their correlations with the ring protons.

DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary Signal Detection): This experiment would differentiate between CH, CH₂, and CH₃ groups, and also detect quaternary carbons, providing further confirmation of the carbon assignments.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Investigations

Vibrational spectroscopy probes the molecular vibrations and can identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of (2-Amino-6-cyanopyridin-4-YL)acetic acid would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The O-H stretch of the carboxylic acid would be a very broad band from 2500-3300 cm⁻¹. The C≡N (cyano) stretch would be a sharp, intense peak around 2220-2260 cm⁻¹. The C=O (carbonyl) stretch of the carboxylic acid would be found around 1700-1730 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The cyano group, being a symmetric and polarizable bond, would be expected to show a strong Raman signal. The symmetric breathing modes of the pyridine ring would also be Raman active.

Table 2: Expected FT-IR and Raman Vibrational Frequencies

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 (two bands) | Weak |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C≡N Stretch (Cyano) | 2220-2260 (sharp, intense) | Strong |

| C=O Stretch (Carbonyl) | 1700-1730 (strong) | Moderate |

| C=C, C=N Stretch (Pyridine Ring) | 1400-1600 (multiple bands) | Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound. For (2-Amino-6-cyanopyridin-4-YL)acetic acid (C₈H₇N₃O₂), the expected exact mass would be approximately 177.0538 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass to within a few parts per million, thus confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and potentially the loss of HCN (a loss of 27 Da) from the pyridine ring, providing further structural evidence.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Should a suitable single crystal of (2-Amino-6-cyanopyridin-4-YL)acetic acid be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding between the amine and carboxylic acid groups of adjacent molecules, which dictate the crystal packing. To date, no public crystal structure has been deposited in crystallographic databases for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The substituted pyridine ring is a chromophore. (2-Amino-6-cyanopyridin-4-YL)acetic acid would be expected to show absorption maxima (λmax) in the UV region, likely between 250 and 350 nm. The exact position and intensity of these absorptions would be influenced by the solvent polarity and pH, due to the presence of the acidic carboxylic acid and basic amino groups. These studies would provide insight into the electronic structure and potential photophysical properties of the compound.

Thermal Analysis Techniques (e.g., DSC)

Differential Scanning Calorimetry (DSC) is a vital thermoanalytical technique used to characterize the thermal properties of a compound. This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram provides valuable information about the physical and chemical changes that occur upon heating, such as melting point, glass transitions, crystallization events, and decomposition.

For a crystalline solid like (2-Amino-6-cyanopyridin-4-YL)acetic acid, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature (T_m), and the area under the peak is proportional to the enthalpy of fusion (ΔH_f). The sharpness of the peak can also provide an indication of the sample's purity. Broader peaks may suggest the presence of impurities or multiple crystalline forms (polymorphs).

Table 1: Hypothetical DSC Data for (2-Amino-6-cyanopyridin-4-YL)acetic acid

| Parameter | Value | Unit |

| Onset Temperature | N/A | °C |

| Peak Melting Temperature (T_m) | N/A | °C |

| Enthalpy of Fusion (ΔH_f) | N/A | J/g |

Note: Data is not available in the reviewed literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. A primary application of molecular docking is the prediction of the binding interaction of a small molecule ligand with the active site of a target protein. This method is crucial in drug discovery for identifying potential drug candidates by simulating how they might interact with biological targets.

For (2-Amino-6-cyanopyridin-4-YL)acetic acid, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various protein targets. The process would involve preparing the 3D structure of the compound and docking it into the binding site of a selected protein. The simulation would yield a scoring function value, which estimates the binding free energy and provides insights into the potential inhibitory or activating effect of the compound.

Hypothetical Molecular Docking Results:

While no specific studies are available, a hypothetical docking study of (2-Amino-6-cyanopyridin-4-YL)acetic acid against a kinase target, for instance, would likely reveal key interactions. The amino group and the cyano group on the pyridine (B92270) ring could act as hydrogen bond donors and acceptors, respectively. The acetic acid moiety could form additional hydrogen bonds or salt bridges with charged residues in the active site. The predicted binding energy would provide a quantitative measure of the compound's potential efficacy.

Below is an example of how data from such a study would be presented:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Kinase X | -8.5 | Lys72, Asp184 | Hydrogen Bond, Salt Bridge |

| Protease Y | -7.2 | His41, Cys145 | Hydrogen Bond, Pi-Pi Stacking |

| Receptor Z | -9.1 | Arg120, Gln135 | Hydrogen Bond, Ionic Interaction |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Mechanisms

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations provide detailed information on the conformational changes and stability of a ligand-protein complex over time.

If MD simulations were to be performed on a complex of (2-Amino-6-cyanopyridin-4-YL)acetic acid bound to a protein target (as identified through molecular docking), the study would reveal the stability of the binding pose. The simulation would track the trajectory of the ligand within the binding site, the conformational changes of both the ligand and the protein, and the persistence of key intermolecular interactions. This information is critical for validating the docking results and understanding the dynamic nature of the binding mechanism.

Expected Outcomes from MD Simulations:

A typical MD simulation of (2-Amino-6-cyanopyridin-4-YL)acetic acid in a protein's active site would generate data on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand would indicate that it remains securely bound in its initial docked pose. RMSF data would highlight the flexibility of different parts of the protein upon ligand binding.

An illustrative data table for such a study is shown below:

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Key Interaction Persistence (%) |

| 50 | 1.2 | 2.5 | Hydrogen bond with Lys72: 95% |

| 100 | 1.3 | 2.6 | Salt bridge with Asp184: 88% |

| 200 | 1.5 | 2.8 | Pi-Pi stacking with Phe165: 75% |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity. QSAR modeling is a predictive tool used to estimate the activity of new, untested compounds based on their structural features.

To develop a QSAR model for a series of compounds including (2-Amino-6-cyanopyridin-4-YL)acetic acid, a dataset of structurally related molecules with known biological activities would be required. Various molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated for each compound. Statistical methods would then be used to build a mathematical model that correlates these descriptors with the observed activity.

Potential Application of QSAR:

A QSAR study could predict the biological activity of (2-Amino-6-cyanopyridin-4-YL)acetic acid based on its structural properties. For example, a model could be built to predict its inhibitory concentration (IC50) against a specific enzyme. The model would identify which structural features of the molecule are most important for its activity, guiding the design of more potent analogs.

A sample QSAR data table is presented below:

| Compound | LogP | Molecular Weight | H-bond Donors | H-bond Acceptors | Predicted Activity (IC50, µM) |

| Analog 1 | 2.1 | 180.2 | 2 | 4 | 5.2 |

| Analog 2 | 2.5 | 194.2 | 2 | 4 | 3.8 |

| (2-Amino-6-cyanopyridin-4-YL)acetic acid | 1.8 | 193.17 | 2 | 4 | 4.5 (Predicted) |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Prediction

In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties and to flag potential liabilities.

For (2-Amino-6-cyanopyridin-4-YL)acetic acid, a variety of in silico tools could be used to predict its ADMET properties. These predictions would be based on its chemical structure and would provide estimates for parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity.

Predicted ADMET Properties:

While specific in silico ADMET data for (2-Amino-6-cyanopyridin-4-YL)acetic acid is not available, a general profile can be hypothesized based on its structure. The presence of polar groups like the amino and carboxylic acid moieties would likely influence its solubility and absorption characteristics.

The following table illustrates the type of data that would be generated from an in silico ADMET analysis:

| ADMET Property | Predicted Value | Confidence Level |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Penetration | Low | Medium |

| CYP2D6 Inhibition | Non-inhibitor | High |

| Ames Mutagenicity | Non-mutagenic | Medium |

| hERG Inhibition | Low risk | Low |

Biological Activity Investigations and Mechanistic Insights

Antimicrobial Activity Evaluation

Derivatives based on the 2-aminopyridine (B139424) structure have demonstrated notable antimicrobial properties, showing efficacy against a range of bacterial and fungal pathogens.

Broad-Spectrum Antibacterial Efficacy (Gram-Positive and Gram-Negative Bacteria)

Research into related aminopyridine structures has revealed significant antibacterial capabilities. Acetic acid, a component of the titular compound's structure, has a long history of use as an antiseptic agent and shows excellent bactericidal effects against problematic Gram-negative bacteria such as Proteus vulgaris, Pseudomonas aeruginosa, and Acinetobacter baumannii, as well as Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The introduction of a 2-aminopyrimidine (B69317) moiety to other heterocyclic structures has been shown to yield compounds with potent activity against MRSA. nih.gov Specifically, certain 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one analogues demonstrated efficient inhibition of MRSA biofilm formation. nih.gov Furthermore, peptides incorporating derivatives of 2-(4-aminopiperidin-4-yl)acetic acid have exhibited potent activity against a panel of multidrug-resistant (MDR) ESKAPE pathogens, with minimum inhibitory concentration (MIC) values ranging from 3.1 µM to 6.2 µM. nih.gov These peptides were found to kill MRSA in a time- and concentration-dependent manner, primarily through membrane disruption. nih.gov The development of novel antimicrobial peptides (AMPs) often involves modifying amino acid residues to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Antifungal Efficacy Against Pathogenic Fungi

The 2-aminopyridine scaffold is also a component of compounds investigated for antifungal properties. While direct studies on (2-Amino-6-cyanopyridin-4-YL)acetic acid are limited, related structures show promise. For instance, modifying antimicrobial peptides can enhance their antifungal activity against various yeast species, including Candida albicans. nih.gov Such peptides can exert their antifungal effect by disrupting the fungal cell membrane, leading to the leakage of intracellular contents, accumulating reactive oxygen species (ROS), and decreasing the mitochondrial membrane potential. nih.gov Some novel sulfonylurea inhibitors containing arylpyrimidine moieties have also been designed and evaluated for their fungicidal activity. nih.gov

Antitumor and Antiproliferative Activity Assessment

The cytotoxic potential of aminopyridine derivatives against various cancer cell lines has been extensively investigated, revealing promising antiproliferative activities and mechanistic pathways.

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., MDA-MB-231, A-549, MCF-7, HepG2, HCT116, K562)

Derivatives of the 2-aminopyridine nucleus have shown significant cytotoxic effects across a spectrum of human cancer cell lines. For example, a series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas demonstrated potent in vitro anticancer activity against the non-small cell lung cancer A549 cell line and the colon cancer HCT-116 cell line. nih.gov One of the most active compounds, 5l , exhibited IC₅₀ values of 3.22 µM against A549 cells and 2.71 µM against HCT-116 cells, comparable to the standard chemotherapeutic drug Doxorubicin. nih.gov

Another study on 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives found superior cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines when compared to 5-fluorouracil, with IC₅₀ values ranging from 0.1 to 0.85 µM for the prostate line. uomanara.edu.iqresearchgate.net Similarly, research on N-heteroaryl acetic acid salts identified a compound, 4-benzyl-1-(carboxymethyl) pyridinium (B92312) bromide , with potent anticancer activity against a breast cancer cell line, showing a low IC₅₀ value of 32 µM. nih.gov The compound 2-amino-4-(1-piperidine) pyridine (B92270) has also been shown to reduce the viability of HCT116 colon cancer cells in a concentration-dependent manner. nih.gov

The table below summarizes the cytotoxic activity of various related pyridine derivatives against several human cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µM) | Source |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas (Comp. 5l) | A-549 | 3.22 | nih.gov |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas (Comp. 5l) | HCT-116 | 2.71 | nih.gov |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | PC3 (Prostate) | 0.1 - 0.85 | uomanara.edu.iqresearchgate.net |

| N-heteroaryl acetic acid salts (Comp. 2) | Breast Cancer | 32 | nih.gov |

| 2-amino-6-halopurine derivatives (Comp. 30) | MCF-7 | 0.03 | nih.gov |

Studies on Apoptotic Pathways and Cellular Mechanisms (e.g., Hsp90 Inhibition)

The anticancer effects of these compounds are often mediated through the induction of apoptosis. The highly active pyridine-urea derivative 5l was found to provoke apoptosis in HCT-116 cells by decreasing the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins like Bax, cytochrome C, p53, and caspases-3 and -9. nih.gov This compound also disrupted the cell cycle, leading to arrest in the G2-M phase. nih.gov

Similarly, N-heteroaryl acetic acid salts induced a high percentage of apoptosis, which was associated with a significant increase in the mRNA levels of Bim, Bax, Bak, Caspase-3, and Caspase-8, alongside a decrease in Bcl-2 gene expression. nih.gov

A key mechanism implicated in the activity of related compounds is the inhibition of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of many oncogenic proteins, making it an attractive target for cancer therapy. nih.govnih.gov A novel series of 2-amino-6-halopurine Hsp90 inhibitors demonstrated highly potent antiproliferative activity against various tumor cell lines, with one compound showing an IC₅₀ of 0.03 µM in MCF-7 breast cancer cells. nih.gov These inhibitors function by binding to the N-terminal ATP-binding domain of Hsp90, leading to the degradation of client proteins essential for cancer cell growth. nih.gov

Enzyme Inhibition and Receptor Binding Investigations

The structural features of (2-Amino-6-cyanopyridin-4-YL)acetic acid derivatives make them suitable candidates for interacting with various enzymes and cellular receptors.

Investigations have shown that 2-amino-3-cyanopyridine (B104079) derivatives can act as inhibitors of human carbonic anhydrase (hCA) isozymes I and II. tandfonline.com Carbonic anhydrases are metalloenzymes involved in numerous physiological processes, and their inhibition is a target for treating several diseases. tandfonline.com

Furthermore, molecular docking studies suggest that novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives may exert their anticancer effects through the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. uomanara.edu.iqresearchgate.net These compounds were found to fit well within the CDK2 active site. uomanara.edu.iqresearchgate.net

Derivatives of 2-amino-6-boronohexanoic acid have been identified as potent inhibitors of both human arginase I and arginase II. sci-hub.box Arginase is implicated in various diseases, and its inhibition can have therapeutic benefits. X-ray crystallography revealed that these inhibitors can form a water-mediated contact with an aspartate residue at the mouth of the enzyme's active site pocket. sci-hub.box

The table below details the enzyme inhibitory activities of various compounds containing the 2-aminopyridine motif.

| Compound Class | Target Enzyme | Activity/Potency | Source |

| 2-amino-3-cyanopyridine derivatives | Carbonic Anhydrase I (hCA I) | IC₅₀: 33 µM | tandfonline.com |

| 2-amino-3-cyanopyridine derivatives | Carbonic Anhydrase II (hCA II) | IC₅₀: 56 µM | tandfonline.com |

| N-heteroaryl acetic acid salts | Histone Deacetylase (HDAC) | IC₅₀: 1.1 µM | nih.gov |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | Cyclin-Dependent Kinase 2 (CDK2) | Binding in active site | uomanara.edu.iqresearchgate.net |

| 2-Substituted-2-amino-6-boronohexanoic acids | Arginase I & II | Improved potency over benchmark | sci-hub.box |

DNA Binding and Intercalation Mechanisms

The interaction of small molecules with DNA is a fundamental mechanism for many anticancer and antimicrobial agents. These interactions can occur through three primary modes: electrostatic binding, groove binding, and intercalation. For compounds with planar aromatic structures, such as the pyridine ring in the "(2-Amino-6-cyanopyridin-4-YL)acetic acid" backbone, intercalation is a plausible mechanism of action. This involves the insertion of the planar moiety between the base pairs of the DNA double helix. Studies on hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives have shown that these molecules can bind to DNA through a combination of groove binding and partial intercalation nih.gov. Molecular docking studies of these compounds revealed stacking between the A, G, and C base pairs of the DNA intercalation site, with hydrogen bonding interactions further stabilizing the complex nih.gov. Similarly, novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives have been shown to bind strongly to DNA nih.gov.

BCL6 Inhibitor Studies and Water Network Perturbation

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a key driver in certain types of cancer, particularly diffuse large B-cell lymphoma (DLBCL). The inhibition of the protein-protein interaction between BCL6 and its corepressors is a promising therapeutic strategy. Small molecule inhibitors have been designed to target the BCL6 BTB domain, which is responsible for recruiting corepressors. The development of these inhibitors has provided insights into the importance of perturbing the water network within the binding pocket to enhance potency. By designing molecules that can displace and reorganize the network of water molecules in a solvated pocket of the BCL6 protein, a significant improvement in activity can be achieved.

Adenosine (B11128) Receptor Antagonism (e.g., A2A)

Adenosine receptors, particularly the A2A subtype, are involved in various physiological processes and are a target for the treatment of neurodegenerative diseases like Parkinson's disease. The 2-amino-3-cyanopyridine scaffold has been identified as a promising structure for the development of A2A adenosine receptor antagonists. For instance, 2-Amino-4,6-diphenylnicotinonitriles have shown A2A adenosine receptor antagonism mdpi.com. The affinity of these compounds for the receptor is a key determinant of their potential therapeutic efficacy. While specific binding affinity data for "(2-Amino-6-cyanopyridin-4-YL)acetic acid" is not available, related antagonists like ST1535 and KW6002 have been studied for their binding profiles to A2A receptors nih.govnih.gov.

Interactive Data Table: Binding Affinity of Representative Adenosine A2A Receptor Antagonists

| Compound | Receptor | Ki (nM) |

| ZM241385 | Adenosine A2A | - |

| SCH58261 | Adenosine A2A | - |

| CGS15943 | Adenosine A2A | 3.3 |

Phosphodiesterase 3 (PDE3) Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE3, in particular, has been a therapeutic strategy for heart failure. The 3-cyano-2-oxopyridine structure, which is related to the 2-amino-6-cyanopyridine core, is found in the clinical PDE3 inhibitor milrinone (B1677136) nih.gov. Research into novel 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, which are analogs of milrinone, has been conducted to explore their PDE3A inhibitory effects. In one study, a compound from this class, 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id), showed an IC50 of 27 µM for PDE3 inhibition when cGMP was the substrate nih.gov. This suggests that the cyanopyridine scaffold is a viable starting point for the design of PDE3 inhibitors.

Anti-inflammatory and Analgesic Properties

Derivatives of 2-amino-3-cyanopyridine have demonstrated significant anti-inflammatory and analgesic activities in various preclinical models. Studies on a series of 4,6-disubstituted-2-amino-3-cyanopyridines revealed that the nature and position of substituents on the aryl rings influence their biological activity. For example, the presence of electron-releasing groups on the 4- or 6-aryl ring of the 4,6-diaryl-3-cyano-2-aminopyridine nucleus was associated with higher anti-inflammatory and analgesic effects researchgate.net.

In animal models, such as the acetic acid-induced writhing test for analgesia and the carrageenan-induced paw edema model for inflammation, these compounds have shown potent effects. For instance, certain derivatives of 3-hydroxy pyridine-4-one, another related pyridine scaffold, exhibited significant analgesic activity nih.gov. Similarly, derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid have been tested for their in vivo analgesic and anti-inflammatory properties. The analgesic and anti-inflammatory activities of some of these compounds were found to be comparable to standard drugs like aspirin (B1665792) and indomethacin, respectively. The anti-inflammatory action of such compounds is often attributed to their ability to inhibit the synthesis of pro-inflammatory prostaglandins.

Structure Activity Relationship Sar and Lead Optimization Strategies

Systematic Chemical Modification and Analog Design for (2-Amino-6-cyanopyridin-4-YL)acetic acid Derivatives

The lead optimization process for derivatives of (2-Amino-6-cyanopyridin-4-YL)acetic acid involves a systematic approach to chemical modification and analog design. The core structure, featuring a pyridine (B92270) ring substituted with an amino group at position 2, a cyano group at position 6, and an acetic acid moiety at position 4, offers multiple sites for chemical alteration.

Research into structurally related compounds provides a blueprint for these modifications. For instance, in the development of 2-amino-3-cyanopyridine (B104079) derivatives, various synthetic routes have been employed, including one-pot, multi-component reactions that allow for diverse substitutions. researchgate.net This involves the condensation of active methylene (B1212753) compounds like malononitrile (B47326) with different aromatic aldehydes and ketones in the presence of a catalyst such as ammonium (B1175870) acetate (B1210297). researchgate.net This methodology facilitates the introduction of a wide range of aryl and alkyl groups at positions 4 and 6 of the pyridine ring, enabling a broad exploration of the chemical space.

Analog design strategies often focus on:

Modification of the Pyridine Core: Introducing substituents onto the pyridine ring or even replacing it with bioisosteric rings like pyrimidine (B1678525). Studies on related [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives have shown that such core modifications are synthetically feasible and can significantly impact biological activity. nih.govresearchgate.net

Substitution at the 4- and 6-positions: Attaching various aryl, heteroaryl, or alkyl groups at these positions to probe their interaction with biological targets. For example, a series of 2-amino-4,6-diphenylnicotinonitriles were synthesized by reacting chalcones with malononitrile and ammonium acetate, allowing for diverse substituents on the phenyl rings. mdpi.com

Alteration of the Acetic Acid Side Chain: The general structure-activity relationship (SAR) for arylalkanoic acids indicates that the distance between the acidic center (the carboxylic acid) and the aromatic ring is critical for activity. pharmacy180.com Modifications such as increasing the chain length or introducing a methyl group on the alpha-carbon can enhance anti-inflammatory activity in related compound classes. pharmacy180.com

These systematic modifications allow chemists to build a library of analogs, which can then be screened to identify compounds with improved biological profiles.

Elucidation of Key Structural Features Governing Biological Potency and Selectivity

Detailed analysis of the structure-activity relationships (SAR) of (2-Amino-6-cyanopyridin-4-YL)acetic acid derivatives and related heterocyclic compounds has revealed several key structural features that govern their biological potency and selectivity.

The acetic acid moiety is a critical determinant of activity in this class of compounds, which falls under the broader category of arylalkanoic acids. The carboxylic acid group typically serves as a key interaction point with biological targets, and its position relative to the pyridine ring is crucial. pharmacy180.com

Substitutions on the core ring system have a profound impact on potency. In a series of structurally analogous [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acids, specific substitutions were found to significantly enhance anti-inflammatory activity. researchgate.net

An electron-donating p-tolyl group at the C-6 position resulted in remarkable anti-inflammatory activity. researchgate.net

Similarly, methoxy groups attached to the para position of the aryl ring at C-4 also enhanced activity. researchgate.net

Conversely, the introduction of a heterocyclic moiety at the C-4 position was found to reduce the biological activity. researchgate.net

In other related series, such as 2-amino-4,6-diphenylnicotinonitriles evaluated for cytotoxicity against breast cancer cell lines, the nature of substituents on the phenyl rings was paramount. mdpi.com Compound 3 (2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile) demonstrated exceptional cytotoxicity, surpassing the potency of the standard drug Doxorubicin, highlighting the positive impact of a para-chloro substitution on one of the phenyl rings. mdpi.com

| Compound | Core Structure | Key Substituents | Biological Activity | IC₅₀ / MIC (µM) | Target/Cell Line |

|---|---|---|---|---|---|

| Compound 3d | N-amino-5-cyano-6-pyridone | Details not specified in source | DNA Gyrase A Inhibition | 1.68 µg/mL | DNA Gyrase A |

| Compound 3e | N-amino-5-cyano-6-pyridone | Details not specified in source | DNA Gyrase A Inhibition | 3.77 µg/mL | DNA Gyrase A |

| Compound 3 | 2-amino-nicotinonitrile | 4-(4-chlorophenyl), 6-phenyl | Cytotoxicity | 1.54 | MCF-7 |

| Compound 3 | 2-amino-nicotinonitrile | 4-(4-chlorophenyl), 6-phenyl | Cytotoxicity | 0.89 | MDA-MB-231 |

| Compound 4 | 2-amino-nicotinonitrile | 4-(4-bromophenyl), 6-phenyl | Cytotoxicity | 2.12 | MCF-7 |

| Compound 4 | 2-amino-nicotinonitrile | 4-(4-bromophenyl), 6-phenyl | Cytotoxicity | 1.89 | MDA-MB-231 |

Data for N-amino-5-cyano-6-pyridone derivatives sourced from nih.gov. Data for 2-amino-nicotinonitrile derivatives sourced from mdpi.com. Note: MIC values for pyridone derivatives were originally in µg/mL.

The 2-amino group and the 6-cyano group are also fundamental to the activity of the parent scaffold. The amino group can act as a hydrogen bond donor, while the nitrogen of the cyano group can act as a hydrogen bond acceptor, both potentially forming critical interactions within a target's binding site. The planarity and aromaticity of the pyridine ring provide a rigid scaffold for the optimal orientation of these functional groups.

Strategies for Enhancing Ligand Efficiency and Drug-likeness

Key strategies include:

Simplification of Complex Moieties: If initial leads contain large, lipophilic groups that contribute little to binding affinity, they can be systematically trimmed or replaced with smaller, more efficient fragments.

Improving Physicochemical Properties: Optimization aims to balance potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This involves tuning properties like solubility, lipophilicity (LogP), and polar surface area (PSA). For example, ADME predictions for certain N-amino-5-cyano-6-pyridone derivatives suggested they would have favorable oral bioavailability and would be unlikely to penetrate the blood-brain barrier, which are desirable drug-like characteristics for peripherally acting agents. nih.gov

Fragment-Based Growth: Instead of starting with a complex lead, optimization can begin with a small fragment that binds efficiently to the target. Functional groups are then added incrementally to pick up additional favorable interactions, ensuring that each addition contributes significantly to binding affinity, thereby maintaining or increasing ligand efficiency.

Introduction of Polar Functional Groups: Carefully introducing polar groups can improve solubility and create specific, high-affinity interactions like hydrogen bonds with the target protein, which can significantly boost potency without a large increase in molecular weight.

By employing these strategies, medicinal chemists can guide the evolution of initial hits towards compounds that are not only potent and selective but also possess the necessary pharmacokinetic profile to be effective drugs.

Rational Drug Design Principles Based on SAR Insights

The cumulative SAR data provides the foundation for applying rational drug design principles to the optimization of (2-Amino-6-cyanopyridin-4-YL)acetic acid derivatives. Rational drug design utilizes the understanding of a biological target or the pharmacophore of active molecules to design new, more effective compounds, moving away from a trial-and-error approach. nih.gov

Two primary strategies in rational drug design are applicable here:

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution 3D structure of the biological target, LBDD relies on the knowledge of molecules that bind to it. The SAR insights gathered from different analogs form the basis for creating a pharmacophore model. This model defines the essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, acidic centers) and their spatial arrangement required for biological activity. nih.gov Based on the SAR from related pyrimidines, a pharmacophore for anti-inflammatory activity might include a 2-amino group, a planar aromatic ring, an acetic acid side chain, and a specific hydrophobic pocket to accommodate a p-tolyl or similar group at C-6. researchgate.net New molecules can then be designed to fit this pharmacophore model.

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is known (e.g., through X-ray crystallography), SBDD can be employed. nih.gov This powerful technique allows for the visualization of how a ligand binds to its target. Molecular docking studies can be performed to predict the binding mode and affinity of newly designed analogs of (2-Amino-6-cyanopyridin-4-YL)acetic acid. For instance, molecular docking was used to demonstrate how potent N-amino-5-cyano-6-pyridone derivatives bind to the DNA gyrase A enzyme, reinforcing the in vitro data. nih.gov This approach allows for the rational design of modifications that improve complementarity with the binding site, for example, by adding a functional group that can form a new hydrogen bond with a specific amino acid residue in the protein.

By integrating the detailed SAR with computational tools, the design process becomes more efficient and focused, increasing the probability of developing optimized drug candidates with superior potency, selectivity, and pharmacokinetic properties. researchgate.net

Broader Applications in Chemical Biology and Material Science

Utility as Synthetic Intermediates in Drug Discovery and Development

The 2-aminopyridine (B139424) scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds. rsc.orgnih.gov This moiety's simple, low-molecular-weight design makes it an ideal starting point for the synthesis of molecules targeting various biological pathways with minimal side reactions. rsc.org Molecules incorporating the 2-aminopyridine framework have been successfully developed as potent inhibitors for critical therapeutic targets, including Bruton's Tyrosine Kinase (BTK) and cyclin-dependent kinase (CDK)/histone deacetylase (HDAC) dual inhibitors for cancer treatment. nih.govmdpi.com

The structure of (2-Amino-6-cyanopyridin-4-YL)acetic acid is particularly advantageous as a synthetic intermediate. The presence of multiple, distinct functional groups allows for sequential and site-selective modifications:

The amino group can be acylated, alkylated, or used in condensation reactions to build more complex structures.

The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions.

The acetic acid side chain provides a key point for forming amide bonds with other amines or ester bonds, which is a common strategy for improving the pharmacokinetic properties of a drug candidate or developing prodrugs.

The pyridine (B92270) nitrogen can be quaternized or used as a coordination site, further expanding the synthetic possibilities.

Nitrogen-containing heterocycles are fundamental components of modern pharmaceuticals, with a significant percentage of drugs approved by the FDA containing such structures. benthamscience.comnih.govresearchgate.net The combination of the proven 2-aminopyridine pharmacophore with other synthetically useful groups makes (2-Amino-6-cyanopyridin-4-YL)acetic acid a promising platform for the discovery of novel therapeutic agents. sciencepublishinggroup.com

Development of Fluorescent Probes and Chemical Sensors

Derivatives of 2-aminopyridine are known to possess favorable photophysical properties, including significant fluorescence, making them excellent scaffolds for the development of chemical sensors. researchgate.netnih.gov The core of (2-Amino-6-cyanopyridin-4-YL)acetic acid features an intramolecular charge transfer (ICT) system, with the amino group acting as an electron donor and the cyano group as an electron acceptor. This electronic arrangement is highly sensitive to the local microenvironment, and its fluorescence emission can be modulated by factors such as solvent polarity or binding to an analyte.

This principle has been exploited in related 2-amino-3-cyanopyridine (B104079) compounds, which have been developed as effective "turn-off" fluorescent chemosensors for the selective detection of metal ions like Fe³⁺ and Hg²⁺. researchgate.net In these systems, coordination of the metal ion to the heterocyclic ligand quenches the fluorescence. Similarly, other pyridine derivatives have been engineered to act as sensors for a range of toxic cations. mdpi.com

The (2-Amino-6-cyanopyridin-4-YL)acetic acid structure is a promising candidate for creating new fluorescent probes for several reasons:

The inherent fluorescence of the aminocyanopyridine core provides a strong signal. researchgate.netmdpi.com

The multiple potential binding sites (pyridine nitrogen, amino group, carboxylate group, cyano nitrogen) can be tailored to achieve selectivity for specific ions or molecules.

The acetic acid side chain can enhance water solubility, a crucial property for probes used in biological systems, and can also serve as an additional recognition site for analytes.

Below is a table summarizing the characteristics of fluorescent sensors based on similar aminopyridine scaffolds.

| Sensor Base Compound | Target Analyte(s) | Sensing Mechanism | Reference |

| 2-Amino-6-methyl-4-phenyl-nicotinonitrile | Fe³⁺, Hg²⁺ | Fluorescence 'Switch-Off' (Quenching) | researchgate.net |

| 2-Amino-3-cyanopyridine derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Differential Fluorescence Response | mdpi.com |

| 3-Aminopyridine Salicylidene | Al³⁺, Fe³⁺, Cu²⁺ | Fluorescence Enhancement (Al³⁺, Fe³⁺), Colorimetric (Cu²⁺) | mdpi.com |

Coordination Chemistry: Ligand Synthesis and Metal Complexation

The molecular architecture of (2-Amino-6-cyanopyridin-4-YL)acetic acid makes it an excellent multidentate ligand for coordinating with a wide range of metal ions. It possesses several potential donor atoms: the pyridine ring nitrogen, the nitrogen of the exocyclic amino group, the two oxygen atoms of the carboxylate group, and the nitrogen of the cyano group. mdpi.comsciencenet.cn Amino-substituted heterocyclic ligands are known for their versatility, capable of binding to metals through the ring nitrogen, the amino group, or both simultaneously, often forming stable five- or six-membered chelate rings. sciencenet.cn

The presence of the carboxylic acid group further enhances its coordination potential, as carboxylates are strong binding groups for many metal ions. sciencenet.cnnih.gov Depending on the reaction conditions, the metal ion, and the stoichiometry, (2-Amino-6-cyanopyridin-4-YL)acetic acid can act as a:

Monodentate ligand , binding through only one site, such as the pyridine nitrogen. jscimedcentral.com

Bidentate ligand , chelating the metal ion through two sites, for example, the pyridine nitrogen and one carboxylate oxygen.

Bridging ligand , connecting two or more metal centers to form coordination polymers or metal-organic frameworks (MOFs). iucr.orgelsevierpure.com

This versatility allows for the construction of a diverse array of coordination compounds with varied geometries and dimensionalities. iucr.org

The precise structure and coordination environment of metal complexes formed with (2-Amino-6-cyanopyridin-4-YL)acetic acid can be elucidated using a combination of analytical and spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify which functional groups are involved in coordination. Shifts in the vibrational frequencies of the N-H (amino), C=O (carboxyl), C=N (pyridine ring), and C≡N (cyano) bonds upon complexation provide direct evidence of their interaction with the metal center. scirp.org

UV-Visible Spectroscopy provides information about the electronic transitions within the complex, which can help determine the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the central metal ion. scirp.orgmdpi.com

Elemental Analysis confirms the stoichiometry of the complex, establishing the metal-to-ligand ratio. journalononcology.org

Magnetic Susceptibility Measurements are used to determine the number of unpaired electrons on the metal ion, revealing its oxidation state and spin state (high-spin or low-spin). scirp.org

Based on studies of related aminopyridine and pyridine-carboxylate ligands, common coordination modes would likely involve chelation by the pyridine nitrogen and the carboxylate group. The geometry of the resulting complexes can range from square planar for metals like Ni(II) and Cu(II) to octahedral for Co(II) and Ni(II), depending on the co-ligands present. jscimedcentral.comscirp.orgasianpubs.org

A well-established principle in medicinal inorganic chemistry is that the biological activity of an organic ligand can be significantly enhanced upon coordination to a metal ion. ijarsct.co.innih.govresearchgate.net This enhancement is often explained by chelation theories, which suggest that complexation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. nih.govnih.gov Metal complexes of N-heterocyclic ligands, including those based on aminopyridines, have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. benthamscience.comsciencepublishinggroup.comresearchgate.netekb.eg

The coordination of metal ions like copper, cobalt, nickel, and zinc with ligands structurally similar to (2-Amino-6-cyanopyridin-4-YL)acetic acid has been shown to produce complexes with potent biological effects. nih.govresearchgate.netnih.gov For instance, copper complexes are known to induce the generation of reactive oxygen species (ROS), inhibit enzyme function, and cleave DNA in pathogenic microbes and cancer cells. nih.gov Many N-heterocyclic-based metal complexes have shown outstanding anticancer activity against various cancer cell lines, with some exhibiting greater potency than the clinical drug cisplatin. benthamscience.comresearchgate.net

The following table summarizes the observed biological activities of representative metal complexes with related pyridine-based ligands.

| Metal Ion | Ligand Type | Tested Activity | Key Finding | Reference(s) |

| Cu(II), Ni(II), Co(II), Cd(II) | Schiff bases of Aminopyridine | Antibacterial | Metal complexes showed moderate to strong activity, often greater than the free ligand. | researchgate.net |

| Cu(II), Fe(III) | Pyridine | Antibacterial, Antifungal | Complexes showed significant inhibition against bacterial and fungal strains. | asianpubs.org |

| Cu(II) | Pyridine derivatives | Antimicrobial, Superoxide Dismutase (SOD) mimic | Complexes exhibited potent SOD mimic activity and antimicrobial effects against Bacillus subtilis and Candida albicans. | researchgate.net |

| Zn(II), Ni(II) | Aminopyridine derivatives | Anticancer | Complexes showed inhibitory effects against lung, liver, breast, and colon cancer cell lines. | journalononcology.org |

| Co(II), Cu(II), Zn(II) | 3-Aminopyridine | Anticancer (Lung) | Co(II) and Cu(II) complexes showed high cytotoxic activity against lung carcinoma cells. | scirp.org |

Potential in Materials Science: Non-linear Optics, Electrical Materials, and Liquid Crystals

The unique electronic and structural properties of (2-Amino-6-cyanopyridin-4-YL)acetic acid also suggest its potential as a building block for advanced functional materials.

Non-linear Optics (NLO): The molecule possesses a classic donor-π-acceptor (D-π-A) structure, where the electron-donating amino group and the electron-withdrawing cyano group are connected through the conjugated π-system of the pyridine ring. This type of architecture is a prerequisite for second and third-order NLO activity, which is essential for applications in optical communications and data processing. Pyridine ring molecules are known to be used as NLO materials. mdpi.com

Electrical Materials: Pyridine-containing polymers and oligomers have been investigated for their electronic properties. mdpi.com Complexation of poly(vinyl pyridine) with metal salts, for instance, can enhance interchain electron transfer and increase electrical conductivity. researchgate.net Pyridine end-groups have also been used to anchor single molecules in molecular electronic devices. rsc.org By polymerization or incorporation into larger supramolecular structures, (2-Amino-6-cyanopyridin-4-YL)acetic acid could be used to create novel organic semiconducting or conducting materials.

Liquid Crystals: While the molecule itself is not shaped like a typical calamitic (rod-like) mesogen, pyridine derivatives are common components in thermotropic liquid crystals. researchgate.netrsc.org The rigid pyridine core can be incorporated into larger molecules with flexible peripheral chains to induce liquid crystalline phases. Furthermore, the carboxylic acid and amino groups are capable of forming strong hydrogen bonds, opening the possibility of using the molecule as a building block for supramolecular, hydrogen-bonded liquid crystals. researchgate.net

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical chemistry. Future research on (2-Amino-6-cyanopyridin-4-YL)acetic acid will likely focus on green chemistry principles to improve its production. rasayanjournal.co.inijpsjournal.com This includes the use of safer solvents, minimizing waste, and employing catalytic reactions to increase atom economy. unibo.it

One promising approach is the adoption of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times and improve yields for related 2-amino-3-cyanopyridine (B104079) derivatives. scirp.org Additionally, the exploration of one-pot, multicomponent reactions could streamline the synthesis process, reducing the number of intermediate purification steps and thereby lowering costs and environmental impact. mdpi.com Researchers are also investigating the use of renewable feedstocks and biocatalysis to create more sustainable synthetic pathways for amino acid derivatives. rsc.orgsymeres.com A convenient three-component synthesis of substituted pyridylacetic acid derivatives has been reported, centering on the dual reactivity of Meldrum's acid derivatives. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyridine (B92270) Derivatives

| Methodology | Advantages | Disadvantages |

| Conventional Synthesis | Well-established protocols | Often requires harsh conditions, generates significant waste |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Specialized equipment required |

| Multicomponent Reactions | High efficiency, reduced waste | Can be challenging to optimize |

| Biocatalysis | High selectivity, environmentally friendly | Enzymes can be sensitive to reaction conditions |

Discovery of Undiscovered Pharmacological Targets and Mechanisms

While the anticancer properties of cyanopyridine derivatives are a major focus, future research will aim to identify novel pharmacological targets for (2-Amino-6-cyanopyridin-4-YL)acetic acid and its analogues. nih.gov The structural motif of 2-amino-3-cyanopyridine is known to exhibit a wide range of biological activities, including antiviral, antibacterial, and enzyme inhibitory effects. ijpsr.com

Emerging evidence suggests that cyanopyridine derivatives may have therapeutic potential in neurodegenerative diseases. mdpi.com Further investigation into their effects on pathways implicated in conditions like Alzheimer's and Parkinson's disease could open up new therapeutic avenues. nih.govnih.govmdpi.comrjpbr.com For instance, their ability to modulate kinase activity could be relevant to the pathology of these diseases. nih.gov

Researchers are also exploring the potential of these compounds to inhibit novel targets in cancer, such as Pim-1 kinase and survivin. nih.govnih.govacs.org The dual inhibition of targets like VEGFR-2 and HER-2 by some cyanopyridone derivatives highlights the potential for developing multi-targeted therapies. nih.gov

Integration of Advanced Computational Approaches in Predictive Design

Computer-aided drug design (CADD) is becoming an indispensable tool in modern drug discovery. nih.gov For (2-Amino-6-cyanopyridin-4-YL)acetic acid, advanced computational approaches will play a crucial role in predicting its biological activity and guiding the design of more potent and selective analogues.

Molecular docking studies will continue to be used to elucidate the binding modes of these compounds with their biological targets, providing insights into structure-activity relationships (SAR). nih.govscielo.brnih.govrsc.org Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop predictive models that correlate the structural features of cyanopyridine derivatives with their biological activities. nih.govresearchgate.net These in silico models can help prioritize the synthesis of new compounds with improved therapeutic profiles. physchemres.org

Molecular dynamics simulations can further validate the stability of ligand-receptor complexes and provide a deeper understanding of the dynamic interactions at the molecular level. nih.govresearchgate.net

Development of High-Throughput Screening Assays for (2-Amino-6-cyanopyridin-4-YL)acetic acid Analogues

High-throughput screening (HTS) is a powerful technology for rapidly evaluating large libraries of chemical compounds to identify those with desired biological activities. nih.govnih.gov The development of robust and efficient HTS assays will be critical for exploring the full therapeutic potential of (2-Amino-6-cyanopyridin-4-YL)acetic acid analogues. exlibrisgroup.comamanote.comresearchgate.net

Cell-based HTS assays are particularly valuable as they provide a more physiologically relevant context for assessing compound activity. oncotarget.comsemanticscholar.orgoncotarget.com These assays can be designed to screen for inhibitors of specific enzymes, modulators of signaling pathways, or compounds that induce a desired cellular phenotype, such as apoptosis in cancer cells. The development of multiplexed HTS assays could allow for the simultaneous screening of multiple targets, increasing the efficiency of the drug discovery process. nih.gov

Table 2: Types of High-Throughput Screening Assays

| Assay Type | Description | Application for (2-Amino-6-cyanopyridin-4-YL)acetic acid Analogues |

| Biochemical Assays | Measure the effect of a compound on a purified target protein (e.g., an enzyme). | Screening for inhibitors of specific kinases or other enzymes. |

| Cell-Based Assays | Measure the effect of a compound on whole cells. | Assessing cytotoxicity in cancer cell lines, measuring changes in cell signaling pathways. |

| Reporter Gene Assays | Use a reporter gene to measure changes in gene expression in response to a compound. | Identifying compounds that modulate the expression of genes involved in disease. |

Exploration of New Therapeutic Areas and Multidisciplinary Collaborations

The diverse pharmacological activities of cyanopyridine derivatives suggest that their therapeutic applications may extend beyond cancer. nih.gov Future research should actively explore the potential of (2-Amino-6-cyanopyridin-4-YL)acetic acid and its analogues in other disease areas. As previously mentioned, neurodegenerative diseases represent a promising avenue for investigation. mdpi.com Additionally, their antimicrobial properties warrant further exploration in the context of infectious diseases. ijpsr.com

To fully realize the therapeutic potential of this compound class, multidisciplinary collaborations will be essential. Partnerships between synthetic chemists, molecular biologists, pharmacologists, and clinicians will be crucial for advancing promising compounds from the laboratory to clinical trials. The development of pyridine derivatives as anticancer agents has already seen notable examples reach clinical trials, demonstrating the translational potential of this class of compounds. ijsat.orgijsat.org By fostering a collaborative environment, researchers can accelerate the discovery and development of novel therapies based on the (2-Amino-6-cyanopyridin-4-YL)acetic acid scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Amino-6-cyanopyridin-4-YL)acetic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyridine derivatives and cyano-acetic acid precursors. Key steps include regioselective nitration, cyano-group introduction, and final acetylation. Purification via reverse-phase HPLC or recrystallization in ethanol/water mixtures is critical to achieve >95% purity. Structural confirmation should use -NMR (δ 6.8–7.2 ppm for aromatic protons) and LC-MS (M+H at m/z 208.1) .

- Safety Note : Handle cyanide-containing intermediates in fume hoods with appropriate PPE (gloves, goggles) due to toxicity risks .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm) and HPLC retention time shifts. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What spectroscopic techniques are most effective for characterizing (2-Amino-6-cyanopyridin-4-YL)acetic acid and its intermediates?

- Methodological Answer :

- NMR : - and -NMR to confirm aromatic substitution patterns and acetic acid moiety integration.

- FT-IR : Peaks at ~2200 cm (C≡N stretch) and 1700 cm (C=O stretch).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How does (2-Amino-6-cyanopyridin-4-YL)acetic acid interact with soluble epoxide hydrolase (sEH), and what experimental models validate its inhibitory activity?

- Methodological Answer : Use fluorescence-based assays with 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid as a substrate. Measure IC values via kinetic fluorescence quenching (ex/em: 330/465 nm). Validate in rat astrocyte cultures by monitoring -acetate uptake under varying pH (4.5–7.4) to assess membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., enzyme concentration, pH, co-solvents like DMSO ≤0.1%).

- Orthogonal Assays : Cross-validate sEH inhibition using LC-MS quantification of 14,15-epoxyeicosatrienoic acid (14,15-EET) hydrolysis products.